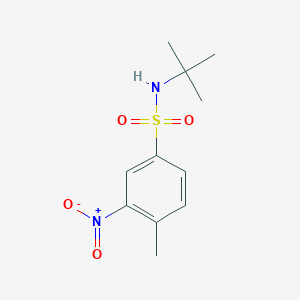

N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-8-5-6-9(7-10(8)13(14)15)18(16,17)12-11(2,3)4/h5-7,12H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCQWNCHCAMZQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide typically involves the nitration of 4-methylbenzenesulfonamide followed by the introduction of the tert-butyl group. The reaction conditions often include the use of strong acids such as sulfuric acid and nitric acid for the nitration process. The tert-butyl group is then introduced using tert-butyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

Reduction: N-tert-butyl-4-methyl-3-aminobenzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Oxidation: N-tert-butyl-4-carboxy-3-nitrobenzenesulfonamide.

Scientific Research Applications

N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonamide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The tert-butyl and methyl groups contribute to the compound’s overall stability and lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide with four analogs, focusing on structural variations, physicochemical properties, and functional implications.

Table 1: Key Structural and Functional Comparisons

Key Findings:

Electron-Donating vs. Electron-Withdrawing Groups: The absence of the nitro group in N-(tert-butyl)-4-methylbenzenesulfonamide eliminates its electron-withdrawing effects, reducing its reactivity compared to the target compound.

Steric Effects :

- The methoxyphenylmethyl substituent in YF-1895 introduces steric bulk, which may limit membrane permeability or target accessibility compared to the smaller methyl group in the target compound.

Functional Group Variations :

- Substitution of the sulfonamide with a benzamide (YF-1622 ) reduces hydrogen-bonding capacity, likely diminishing target affinity.

Commercial Availability :

- This compound is discontinued in commercial catalogs , whereas analogs like YF-1895 remain available, albeit with structural trade-offs.

Research and Application Insights

- Medicinal Chemistry: The nitro group in the target compound may enhance interactions with electron-deficient enzyme active sites, but its discontinuation limits practical use. Analogs like the cyclohexylamino derivative offer alternatives with improved solubility and bioactivity.

- Stability Considerations: Nitro-containing sulfonamides (e.g., target compound) are prone to photodegradation, whereas non-nitro analogs (e.g., ) exhibit greater stability but reduced functionality.

Biological Activity

N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide (commonly referred to as NTB) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of NTB, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

NTB possesses a unique chemical structure characterized by the presence of a nitro group (-NO2), a tert-butyl group (-C(CH3)3), and a sulfonamide functional group (-SO2NH2). This configuration contributes to its stability and lipophilicity, which are critical for its interaction with biological systems.

| Component | Description |

|---|---|

| Molecular Formula | C11H14N2O3S |

| Molecular Weight | 258.31 g/mol |

| Functional Groups | Nitro, tert-butyl, sulfonamide |

The biological activity of NTB is primarily attributed to its ability to interact with various biomolecules. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular targets such as proteins and enzymes. The sulfonamide moiety can form hydrogen bonds, potentially inhibiting enzyme activity. This dual mechanism suggests that NTB could have applications in drug design and therapeutic interventions.

Anticancer Activity

Recent studies have explored the anticancer potential of NTB and related compounds. For instance, derivatives similar to NTB have shown significant anti-proliferative effects against breast cancer cell lines, including MDA-MB-231 and MCF-7. Compounds derived from sulfonamides demonstrated selective toxicity towards cancer cells compared to normal cells, indicating their potential as selective anticancer agents .

Antibacterial Activity

NTB has also been investigated for its antibacterial properties. Sulfonamides are known to inhibit bacterial growth by targeting specific enzymes involved in folate synthesis. In vitro studies have shown that NTB exhibits significant antibacterial activity against various strains, including Staphylococcus aureus. The compound's mechanism likely involves the inhibition of dihydropteroate synthase, an essential enzyme in bacterial folate biosynthesis .

Case Studies and Research Findings

- Inhibition of Carbonic Anhydrases : Research has indicated that NTB and its analogs demonstrate inhibitory effects on carbonic anhydrases (CAs), particularly CA IX. These findings suggest potential applications in treating conditions such as cancer where CA IX is overexpressed .

- Antimicrobial Resistance : A study highlighted the role of sulfonamides in combating antimicrobial resistance by inhibiting bacterial growth through mechanisms distinct from traditional antibiotics . This underscores the relevance of NTB in addressing current public health challenges.

- Cellular Uptake Studies : Investigations into the cellular uptake of NTB derivatives revealed favorable pharmacokinetic properties, suggesting that modifications to the compound could enhance its therapeutic efficacy while minimizing side effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. Key steps include:

- Nitration : Introducing the nitro group at the meta position via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Sulfonylation : Reacting with tert-butylamine in the presence of a coupling agent (e.g., DCC) in anhydrous dichloromethane or THF .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : ¹H NMR should show characteristic peaks: tert-butyl singlet (δ 1.3 ppm), aromatic protons (δ 7.5–8.1 ppm), and sulfonamide NH (δ 5.8 ppm, broad) .

- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ expected at m/z 329.1) confirms molecular weight .

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) assesses purity (>98%) .

Advanced Research Questions

Q. What are the mechanistic insights into the stability of this compound under varying pH and temperature conditions?

- Experimental Design :

- pH Stability Study : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures.

Q. How do electronic and steric effects of the tert-butyl and nitro groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Theoretical and Experimental Approach :

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing effects of the nitro group, activating the para position for electrophilic attack .

- Experimental Validation : React with nucleophiles (e.g., amines, thiols) in DMF at 80°C. LC-MS identifies substitution products (e.g., S- or N-alkylated derivatives) .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

- Process Optimization :

- DoE (Design of Experiments) : Vary nitration time (2–6 hrs), sulfonylation temperature (20–40°C), and solvent polarity (THF vs. DCM) to identify robust conditions .

- Quality Control : Implement in-line FTIR to monitor reaction progress and ensure consistent intermediates .

Safety and Handling

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Guidelines :

- PPE : Nitrile gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Storage : Keep in airtight containers at 4°C, away from strong oxidizers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.